N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is an organic compound known for its diverse applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a suitable alkyl halide reacts with dimethylamine.
Coupling Reaction: The final step involves coupling the thiadiazole intermediate with 3-(dimethylamino)propylamine under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts: Catalysts may be used to enhance reaction rates and yields.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Acidic or basic catalysts may be used depending on the reaction type.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Shares the dimethylamino group but differs in the core structure.
3-(Dimethylamino)propylamine: Similar side chain but lacks the thiadiazole ring.
Thiadiazole Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific combination of a thiadiazole ring and a dimethylamino propyl side chain, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-7-11-9(15-12-7)8(14)10-5-4-6-13(2)3/h4-6H2,1-3H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHMHUXVOLHOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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